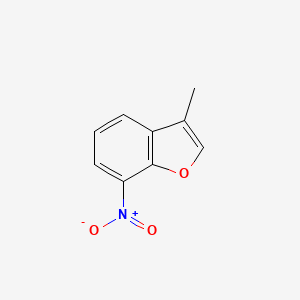

3-Methyl-7-nitrobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3-methyl-7-nitro-1-benzofuran |

InChI |

InChI=1S/C9H7NO3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-5H,1H3 |

InChI Key |

MOHDWZWCIZQBAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 7 Nitrobenzofuran and Nitrobenzofuran Derivatives

Electrophilic and Nucleophilic Reactivity

The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the benzofuran (B130515) ring system. This renders the aromatic core electron-deficient and highly susceptible to nucleophilic attack. scispace.comnih.gov This enhanced electrophilicity is a cornerstone of nitrobenzofuran chemistry, enabling a diverse array of reactions.

Reactions with Nucleophiles (e.g., amines, alkynes, sulfur ylides)

Nitrobenzofurans readily react with a variety of nucleophiles. For instance, 2-nitrobenzofurans have been shown to react with aldehyde-derived Morita–Baylis–Hillman (MBH) carbonates in phosphine-catalyzed asymmetric dearomative [3+2] cycloadditions. researchgate.net Similarly, reactions with nonstabilized azomethine ylides, generated in situ, lead to dearomative [3+2] cycloaddition products of 2-nitrobenzofuran (B1220441). researchgate.net

The reaction of 3-nitrobenzofurans with carbonyl-stabilized sulfonium (B1226848) ylides results in the opening of the furan (B31954) ring. nih.gov This process is initiated by a Michael addition of the ylide to the electron-deficient benzofuran.

The interaction of nitrobenzofurans with amines has also been explored. The nucleophilic dearomatization of 3-nitrobenzofurans can be achieved using primary aromatic amines, proceeding through sequential aza- and retro-oxa-Michael reactions. researchgate.net

Nucleophilic Dearomatization Processes of Nitrobenzofurans

Nucleophilic dearomatization is a prominent reaction pathway for nitrobenzofurans, transforming the planar aromatic system into a three-dimensional structure. acs.org This transformation is of significant interest for the synthesis of complex polycyclic molecules. The mechanism often involves an initial nucleophilic attack on the electron-deficient furan ring, followed by subsequent reactions. nih.govresearchgate.net

For example, the reaction of 3-nitrobenzofurans with 2-(1-arylethylidene)malononitriles in the presence of a base leads to the opening of the furan ring through a process involving nucleophilic dearomatization. researchgate.net The mechanism is described as consecutive carbo- and retro-oxa-Michael reactions. nih.gov

Transition-metal catalysis has also been employed to achieve nucleophilic dearomatization. Palladium-catalyzed reactions of 2-nitrobenzofurans with epoxybutenes, for instance, proceed via the formation of a palladium-bonded 1,3-dipole and subsequent nucleophilic addition.

Ring-Opening Reactions of the Furan Moiety in Nitrobenzofurans

The furan ring in nitrobenzofurans exhibits a high propensity for ring-opening reactions, particularly upon treatment with potent nucleophiles. nih.govbris.ac.uk This reactivity is a direct consequence of the electron-withdrawing nature of the nitro group, which destabilizes the furan ring.

A notable example is the reaction of 3-nitrobenzofurans with carbonyl-stabilized sulfonium ylides. In the presence of a base, these ylides attack the 3-nitrobenzofuran (B1626731), leading to the formation of (E)-1-aryl-2-(dimethylsulfonio)-4-nitro-1-oxobut-3-en-2-ides. nih.gov This transformation underscores the susceptibility of the furan ring to undergo cleavage. The mechanism involves a sequence of carbo- and retro-oxa-Michael reactions. nih.gov

Similarly, the reaction of 3-nitrobenzofurans with primary aromatic amines can also induce the opening of the furan cycle. researchgate.net

Cycloaddition Reactions

Nitrobenzofurans are excellent substrates for various cycloaddition reactions, serving as either dienophiles or dipolarophiles to construct complex heterocyclic and polycyclic frameworks.

Diels-Alder Reactions of Nitrobenzofurans as Dienophiles

The electron-deficient nature of nitrobenzofurans makes them potent dienophiles in polar, normal-electron-demand Diels-Alder reactions. mdpi.combohrium.com Both 2- and 3-nitrobenzofurans have been demonstrated to react with various dienes to yield cycloadducts that can subsequently be aromatized, providing a straightforward route to dibenzofurans. mdpi.com

The reaction conditions are typically thermal, and the nitro group's strong electron-accepting character is crucial for promoting the dienophilic nature of the heterocyclic compound. mdpi.com Following cycloaddition, the nitro group can often be eliminated under thermal conditions. mdpi.com Theoretical studies using DFT methods have been employed to understand the global and local electrophilicity and nucleophilicity of the reacting species in these cycloadditions. mdpi.com

| Dienophile | Diene | Product Type | Reference |

| 2-Nitrobenzofuran | Isoprene | Dibenzofuran (after aromatization) | mdpi.com |

| 3-Nitrobenzofuran | 1-Trimethylsilyloxy-1,3-butadiene | Dibenzofuran (after aromatization) | mdpi.com |

| 2-Nitrobenzofuran | Danishefsky’s diene | Dibenzofuran (after aromatization) | mdpi.com |

Dearomative Cycloaddition Reactions (e.g., [3+2], [4+2])

Dearomative cycloadditions of nitrobenzofurans have emerged as a powerful strategy for the synthesis of structurally diverse, three-dimensional molecules from simple aromatic precursors. acs.orgbris.ac.uk These reactions can be catalyzed by organocatalysts or transition metals and often proceed with high stereoselectivity. bris.ac.uk

[3+2] Cycloadditions:

Nitrobenzofurans, particularly 2-nitrobenzofuran, have been extensively used as dipolarophiles in [3+2] cycloaddition reactions. These reactions have been achieved with a variety of dipoles, including:

Isocyanoacetate Esters: An organocatalytic, highly diastereo- and enantioselective formal [3+2] cycloaddition of 2-nitrobenzofurans with 2-aryl-2-isocyanoacetate esters has been developed. acs.orgbris.ac.uk This reaction, catalyzed by a cupreine (B190981) derivative, yields chiral tricyclic compounds with excellent enantioselectivity. acs.orgbris.ac.uk

Azomethine Ylides: Copper-catalyzed asymmetric dearomative [3+2] cycloaddition of 2-nitrobenzofurans with α-imino γ-lactones (precursors to azomethine ylides) provides access to spirocyclic butyrolactone–pyrrolidine–dihydrobenzofuran skeletons.

Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides: 3-Nitrobenzofurans undergo a formal [3+2]-cycloaddition with these ylides to synthesize various substituted pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines.

[4+2] Cycloadditions:

Dearomative [4+2] cycloaddition reactions have also been reported for nitrobenzofurans. For instance, a base-catalyzed [4+2] annulation between 2-nitrobenzofurans and N-alkoxyacrylamides has been developed for the synthesis of tetrahydrobenzofuro[3,2-b]pyridinones.

The scope of these dearomative cycloadditions is broad, with various substituents on the benzofuran ring being well-tolerated. acs.orgbris.ac.uk

| Nitrobenzofuran Derivative | Reaction Partner | Cycloaddition Type | Catalyst/Conditions | Product | Reference |

| 2-Nitrobenzofurans | 2-Aryl-2-isocyanoacetate esters | [3+2] | Cupreine derivative | Chiral tricyclic benzofuro[2,3-c]pyrroles | acs.orgbris.ac.uk |

| 2-Nitrobenzofurans | α-Imino γ-lactones | [3+2] | Chiral copper complex | Spirocyclic butyrolactone–pyrrolidine–dihydrobenzofurans | |

| 3-Nitrobenzofurans | Carbonyl-stabilized quinolinium ylides | [3+2] | Et3N | Pyrrolo[1,2-a]quinolines | |

| 2-Nitrobenzofurans | N-Alkoxyacrylamides | [4+2] | Base | Tetrahydrobenzofuro[3,2-b]pyridinones |

Photochemical Transformations of Nitrobenzofurans

Aromatic nitro compounds are known to undergo a variety of photochemical reactions upon UV irradiation, including photosubstitution, photoredox reactions, photodissociation, and photo-induced nitro-nitrite rearrangements. researchgate.netndl.go.jp While photosubstitution and photoredox reactions have been extensively studied, photodissociation and nitro-nitrite rearrangements are often less efficient and involve short-lived intermediates, making them more difficult to observe and characterize. researchgate.net

Nucleophilic aromatic photosubstitution involves the reaction of an electronically excited aromatic molecule with a nucleophile. iupac.org For nitroaromatic compounds, these reactions often show different regioselectivity compared to their thermal counterparts, with a tendency for meta-activation relative to the nitro group. iupac.org Photoredox catalysis, a rapidly growing field, utilizes a photoactive catalyst that, upon absorbing light, engages in single-electron transfer (SET) processes with organic substrates. ethz.chnih.govsigmaaldrich.com This allows for the generation of radical intermediates under mild conditions. ethz.ch The excited photocatalyst can act as either an oxidant in a reductive quenching cycle or a reductant in an oxidative quenching cycle to facilitate a wide range of transformations. ethz.chnih.gov Advanced nitrobenzofuran derivatives have been noted for their potential applications in phototherapy and controlled drug release, highlighting the relevance of their photochemical properties. beilstein-journals.org

Photodissociation and nitro-nitrite rearrangements are characteristic photochemical pathways for aromatic nitro compounds, though they have not been as completely elucidated as other photoreactions. researchgate.netrsc.org The nitro-nitrite rearrangement (Ar-NO₂ → Ar-ONO) is a key process that has been observed for 2-nitrobenzofuran. researchgate.netrsc.org This rearrangement is believed to occur from the excited state of the nitro compound and can be influenced by substituents on the aromatic ring. researchgate.netrsc.org These reactions often have low quantum yields, which complicates the study of their short-lived intermediates. researchgate.net For some compounds, like flutamide, the nitro-nitrite rearrangement can be the predominant photoreaction in a given solvent, leading to the generation of phenoxy radicals and nitrogen monoxide. researchgate.net

Studies directly comparing the photochemical behavior of 2-nitrobenzofuran and 3-methyl-2-nitrobenzofuran have revealed the influence of the methyl substituent. researchgate.net Research shows that a nitro-nitrite rearrangement occurs selectively for 2-nitrobenzofuran when irradiated in a deaerated acetonitrile (B52724) solution. researchgate.netrsc.org It is suggested that a similar nitro-nitrite rearrangement may also take place during the photoreaction of 3-methyl-2-nitrobenzofuran. researchgate.netnii.ac.jp

A key finding is that the quantum yield of degradation for 3-methyl-2-nitrobenzofuran is higher than that for the unsubstituted 2-nitrobenzofuran. researchgate.net This indicates that the presence of the methyl group at the 3-position alters the photoreactivity of the 2-nitrobenzofuran system, likely by influencing the properties of the excited state or the stability of intermediates. researchgate.net In contrast to 2-nitrobenzofuran, which primarily undergoes rearrangement, 3-methyl-2-nitrofuran (B1590627) (a different isomer) has been shown to convert into 5-hydroxyimino-3-methylfuran-2(4H)-one upon irradiation. rsc.org

| Compound | Reaction Conditions | Primary Photoreaction Pathway | Key Observation | Reference |

|---|---|---|---|---|

| 2-Nitrobenzofuran | UV irradiation in deaerated acetonitrile | Nitro-nitrite rearrangement | The rearrangement is the exclusive process observed under these conditions. researchgate.netrsc.org | researchgate.netrsc.org |

| 3-Methyl-2-nitrobenzofuran | UV irradiation in deaerated acetonitrile | Likely nitro-nitrite rearrangement | The quantum yield of degradation is higher than for 2-nitrobenzofuran. researchgate.net | researchgate.net |

Reaction Mechanism Elucidation

The dearomatization of nitrobenzofurans has emerged as a significant strategy for constructing complex polycyclic molecules. researchgate.netresearchgate.net Several catalytic cycles have been proposed to explain the mechanisms of these transformations, particularly for asymmetric [3+2] annulation reactions.

One proposed mechanism involves a dinuclear zinc catalyst for the enantioselective dearomatization of 2-nitrobenzofurans with azomethine ylides. researchgate.net In this cycle, the catalyst coordinates with the reactants to facilitate a highly diastereoselective and enantioselective [3+2] cycloaddition, leading to 2,3-fused dihydrobenzofuran derivatives. researchgate.net

Another strategy employs N-heterocyclic carbene (NHC) catalysis for the dearomative Michael addition between α,β-unsaturated aldehydes (enals) and 2-nitrobenzofurans. rsc.org The proposed catalytic cycle begins with the reaction of the NHC with the enal to form a Breslow intermediate, which then isomerizes to generate a homoenolate equivalent. This nucleophilic homoenolate adds to the electron-deficient 2-nitrobenzofuran in a Michael addition. The subsequent intramolecular cyclization of the resulting intermediate affords the final enantioenriched heterocyclic product with three contiguous stereocenters, regenerating the NHC catalyst to complete the cycle. rsc.orgmdpi.com This represents a unique application of NHC catalysis in the transformation of electron-poor 2-nitrobenzofurans. rsc.org

Palladium-catalyzed dearomative [3+2] cycloadditions of nitrobenzofurans have also been developed. cas.cn A plausible catalytic cycle for this process involves the stereodetermining dearomative addition of an alcohol anion to the nitrobenzofuran, coordinated to the palladium catalyst. cas.cn This is followed by a rapid allylic cyclization to construct substituted tetrahydrofurobenzofuran structures with high diastereo- and enantioselectivity. cas.cn

Identification of Intermediates and Transition States

The elucidation of reaction mechanisms for 3-methyl-7-nitrobenzofuran and its derivatives heavily relies on the identification and characterization of transient species, including reaction intermediates and transition states. A combination of spectroscopic techniques and computational chemistry has been instrumental in providing insights into these fleeting structures. nih.goveuropa.eu Highly reactive intermediates are often challenging to study due to their short lifetimes and low concentrations, but methods like electrospray ionization mass spectrometry (ESI-MS) and advanced spectroscopic techniques, coupled with theoretical calculations, have enabled their detection and structural analysis. nih.goveuropa.eusmu.edu

Computational studies, particularly using Density Functional Theory (DFT), have become a cornerstone for mapping the potential energy surfaces of reactions involving nitrobenzofuran derivatives. smu.eduresearchgate.net These studies allow for the calculation of the geometries and energies of transition states and intermediates, which are often difficult to observe experimentally. For instance, in the palladium-catalyzed coupling of aryl halides with N-tosylhydrazones to generate ortho-quinodimethane (o-QDM) species, DFT calculations have detailed the entire reaction pathway. The process involves the formation of a Pd(II) intermediate (INT1) after oxidative addition, which then reacts with a diazo compound to yield a palladium carbene intermediate (INT3). nih.gov A subsequent migratory insertion leads to an η³-allyl-Pd(II) species (INT4), which, through C-H activation, forms the final o-QDM complex (INT5). nih.gov

Table 1: Computed Energy Profile for o-QDM Formation via Palladium Catalysis

| Species | Description | Relative Free Energy (ΔG‡, kcal/mol) |

|---|---|---|

| TS1 | Transition state for Pd-carbene formation | 12.9 |

| INT3 | Palladium carbene intermediate | - |

| TS2 | Transition state for migratory insertion | 3.0 |

| INT4 | η³-allyl-Pd(II) intermediate | - |

| TS4 | Transition state for C-H activation | 3.5 |

| INT5 | SPhos-Pd(0) with o-QDM complex | - |

Data sourced from DFT calculations on the Pd-catalyzed coupling of PhBr with N-tosylhydrazone. nih.gov The energies are relative to the preceding intermediate.

In addition to organometallic intermediates, reactions of nitrobenzofurans can proceed through various other transient species depending on the reaction type. In photochemical reactions, photoexcitation of a nitroarene can lead to a triplet-state diradical intermediate via intersystem crossing. nih.gov This diradical can then be trapped by other radical species to form short-lived intermediates that proceed to the final products. nih.gov Spectroscopic studies on alkali-metal nitrobenzenides have provided evidence for radical anion intermediates, which can be stable enough for characterization by ESR and UV spectroscopy. rsc.org

Dearomatization reactions of nitrobenzofurans, such as [3+2] cycloadditions, often involve zwitterionic intermediates. acs.org For example, phosphine-catalyzed annulation reactions generate reactive zwitterionic species that undergo further transformations. acs.org Similarly, nucleophilic aromatic substitution (SNAr) reactions, common for electron-deficient nitroaromatics, are proposed to proceed through charged intermediates like Meisenheimer complexes, although recent studies suggest some SNAr reactions may be concerted. researchgate.net

Table 2: Identified Intermediates in Nitrobenzofuran Derivative Reactions

| Intermediate Type | Associated Reaction | Method of Identification/Proposal | Reference |

|---|---|---|---|

| Palladium Carbene | Palladium-Catalyzed C-H Activation | DFT Calculations | nih.gov |

| Triplet-State Diradical | Photocatalysis | Mechanistic Experiments (Radical Traps) | nih.gov |

| Zwitterionic Intermediates | Phosphine-Catalyzed [3+2] Annulation | Mechanistic Proposal | acs.org |

| Radical Anions | Reduction of Nitroarenes | ESR and UV Spectroscopy | rsc.org |

| Metallo-1,3-dipole | Rhodium-Catalyzed Cycloaddition | Mechanistic Proposal | thieme-connect.com |

Kinetic Studies and Isotope Effects

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions involving this compound and its analogs. By measuring reaction rates under various conditions, researchers can determine reaction orders, rate constants, and activation parameters, which provide crucial evidence for proposed mechanistic pathways. researchgate.net

For instance, kinetic analyses of nucleophilic aromatic substitution (SNAr) reactions of 7-L-4-nitrobenzofurazan derivatives (structurally related to nitrobenzofurans) with secondary amines have been conducted. researchgate.net These studies measured second-order rate constants (k₁) and utilized the Mayr-Patz equation (log k = sN(N + E)) to quantify the electrophilic reactivities (E parameter) of the nitrobenzofurazan substrates. The data show a clear dependence of the reaction rate on the nature of the leaving group (L) and the nucleophilicity of the amine, consistent with a stepwise SNAr mechanism where the initial nucleophilic attack is often the rate-determining step. researchgate.net

Table 3: Second-Order Rate Constants (k₁) for Reactions of 7-L-4-nitrobenzofurazans with Amines in Acetonitrile at 20°C

| Electrophile (Leaving Group, L) | Nucleophile (Amine) | k₁ (M⁻¹s⁻¹) |

|---|---|---|

| 7-Chloro-4-nitrobenzofurazan (Cl) | Pyrrolidine | 3.89 x 10⁴ |

| 7-Chloro-4-nitrobenzofurazan (Cl) | Piperidine | 1.16 x 10⁴ |

| 7-Chloro-4-nitrobenzofurazan (Cl) | Morpholine | 8.11 x 10² |

| 7-Methoxy-4-nitrobenzofurazan (OCH₃) | Pyrrolidine | 1.15 x 10⁻¹ |

| 7-Methoxy-4-nitrobenzofurazan (OCH₃) | Piperidine | 2.51 x 10⁻² |

| 7-Methoxy-4-nitrobenzofurazan (OCH₃) | Morpholine | 1.02 x 10⁻³ |

Data adapted from kinetic studies on nitrobenzofurazan derivatives. researchgate.net

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. princeton.educore.ac.uk A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope (e.g., a C-H bond) is broken or formed in the rate-limiting step of the reaction. core.ac.uk In a study on the synthesis of 3-substituted benzofurans via C-H olefination of phenols, a primary KIE of kH/kD = 3.2 was observed. rsc.org This value strongly suggests that the cleavage of the phenolic C-H bond is a key component of the reaction's rate-determining step. rsc.org

The magnitude of the KIE can provide detailed information about the transition state structure. princeton.edu For example, the photolysis of o-nitrobenzyl alcohol derivatives, which share the nitroaromatic motif, exhibits a strong KIE of up to 8.3, indicating the breaking of the benzylic C-H bond is central to the photochemical transformation. nih.gov In some complex enzymatic reactions involving nitroalkanes, "inflated" KIEs (e.g., kH/kD up to 23) have been reported. nih.gov These unusually large values can arise from isotopically sensitive branching of a reaction intermediate, where the partitioning of the intermediate between different pathways (e.g., product formation vs. substrate release) is affected by isotopic substitution. nih.gov This highlights the complexity of interpreting KIEs in multi-step reaction mechanisms.

Table 4: Examples of Kinetic Isotope Effect Studies in Related Systems

| Reaction Type / System | kₕ/kₔ Value | Mechanistic Implication | Reference |

|---|---|---|---|

| C-H Olefination for Benzofuran Synthesis | 3.2 | Phenolic C-H bond cleavage is involved in the rate-determining step. | rsc.org |

| Photolysis of o-Nitrobenzyl Alcohol Derivatives | Up to 8.3 | Benzylic C-H bond breaking is critical in the photochemical reaction. | nih.gov |

| Enzymatic Turnover of Nitroethane | 23 ± 1 | Inflated KIE due to isotope-sensitive branching of a reaction intermediate. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 7 Nitrobenzofuran and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, it is possible to map out the complete bonding network and establish the regiochemistry of the molecule.

The ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each proton and carbon atom in the 3-Methyl-7-nitrobenzofuran molecule. The regiochemistry is confirmed by analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities.

The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the protons on the heterocyclic and aromatic rings. The methyl protons at the C3 position would likely appear as a singlet in the upfield region (δ 2.0–2.5 ppm). The proton at the C2 position is anticipated to be a singlet or a narrow quartet due to coupling with the methyl group, appearing further downfield. Protons on the benzene (B151609) ring (H4, H5, and H6) will exhibit characteristic shifts influenced by the electron-withdrawing nitro group at C7 and the electron-donating effect of the fused furan (B31954) ring. The H6 proton, being ortho to the strongly deshielding nitro group, is expected to resonate at the lowest field among the aromatic protons.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The presence of the nitro group significantly influences the chemical shifts of the aromatic carbons, particularly C7 and C6. The methyl carbon (C3-CH₃) would appear at a high field (δ 10–20 ppm), while the quaternary carbons and those of the aromatic ring would be observed at lower fields. For instance, in related 4-amino-7-nitrobenzofurazan (B187976) derivatives, the carbon atom bearing the nitro group (C7) resonates at approximately 144.0 ppm. arkat-usa.org

Predicted ¹H NMR Data for this compound This table is based on established principles and data from analogous nitroaromatic and benzofuran (B130515) structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~7.5 - 7.7 | s (singlet) or q (quartet) | - |

| H4 | ~7.8 - 8.0 | d (doublet) | J(H4-H5) = ~8.0 |

| H5 | ~7.3 - 7.5 | t (triplet) | J(H5-H4) = ~8.0, J(H5-H6) = ~8.0 |

| H6 | ~8.1 - 8.3 | d (doublet) | J(H6-H5) = ~8.0 |

| 3-CH₃ | ~2.3 - 2.5 | s (singlet) | - |

Predicted ¹³C NMR Data for this compound This table is based on established principles and data from analogous nitroaromatic and benzofuran structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C3 | ~120 |

| C3a | ~150 |

| C4 | ~122 |

| C5 | ~128 |

| C6 | ~118 |

| C7 | ~140 |

| C7a | ~125 |

| 3-CH₃ | ~15 |

To unambiguously confirm the assignments made from one-dimensional spectra and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the adjacent aromatic protons H4, H5, and H6, confirming their sequence on the benzene ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps direct one-bond correlations between protons and the carbon atoms they are attached to. It would be used to definitively assign the signals for C4/H4, C5/H5, C6/H6, and the methyl C/H.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for elucidating the carbon skeleton by showing correlations between protons and carbons over two or three bonds. For this compound, key HMBC correlations would include:

The methyl protons (3-CH₃) showing correlations to carbons C2, C3, and C3a, firmly placing the methyl group at the C3 position.

The H2 proton correlating with C3, C3a, and C7a.

The aromatic proton H6 showing a three-bond correlation to the carbon bearing the nitro group (C7), providing definitive evidence for the 7-nitro regiochemistry. core.ac.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that provides information about the mass, and therefore the molecular formula, of a molecule. Furthermore, analysis of its fragmentation patterns can offer valuable structural clues.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, thus validating its molecular formula. For this compound, the molecular formula is C₉H₇NO₃. HRMS would be used to confirm the calculated exact mass of its molecular ion.

Molecular Formula and Exact Mass

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| This compound | C₉H₇NO₃ | 178.0499 |

An experimentally observed mass that matches this theoretical value to within a small tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula. ijpcbs.com

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the masses of these fragments provides a molecular fingerprint that can be used to deduce the original structure. The fragmentation of this compound under electron ionization (EI) is expected to follow pathways common for nitroaromatic and heterocyclic compounds.

Key predicted fragmentation pathways include:

Loss of a Nitro Group: A common fragmentation for nitroaromatics is the loss of NO₂• (46 Da), leading to a fragment ion at m/z 131.

Loss of Nitric Oxide: Another characteristic pathway involves the loss of NO• (30 Da), followed by the subsequent loss of carbon monoxide (CO, 28 Da), a process known as the "nitro-nitroso" rearrangement. This would produce fragment ions at m/z 147 and m/z 119.

Loss of a Methyl Radical: Cleavage of the methyl group would result in the loss of CH₃• (15 Da), generating a fragment at m/z 162.

Cleavage of the Furan Ring: The heterocyclic ring can undergo cleavage, leading to further fragmentation and characteristic ions.

Predicted Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Identity | Loss from Molecular Ion (m/z 177) |

| 177 | [M]⁺• (Molecular Ion) | - |

| 162 | [M - CH₃]⁺ | CH₃• |

| 147 | [M - NO]⁺• | NO• |

| 131 | [M - NO₂]⁺ | NO₂• |

| 119 | [M - NO - CO]⁺• | NO•, CO |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, these spectra would provide clear evidence for the nitro group and the benzofuran core.

The most diagnostic peaks in the IR spectrum would be the strong, distinct stretching vibrations of the nitro group. The aromatic and heterocyclic rings also give rise to a series of characteristic bands.

Predicted Characteristic Vibrational Frequencies for this compound This table is based on established group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching |

| 3000 - 2850 | ν(C-H) | Aliphatic (methyl) C-H stretching |

| ~1610, 1580, 1500 | ν(C=C) | Aromatic C=C ring stretching |

| 1560 - 1520 | νas(NO₂) | Asymmetric NO₂ stretching (strong) |

| 1360 - 1340 | νs(NO₂) | Symmetric NO₂ stretching (strong) |

| ~1250 | νas(C-O-C) | Asymmetric C-O-C stretching of furan ring |

| ~1050 | νs(C-O-C) | Symmetric C-O-C stretching of furan ring |

| 900 - 675 | δ(C-H) | Aromatic C-H out-of-plane bending |

The combination of these spectroscopic methods provides a powerful and comprehensive toolkit for the definitive structural confirmation of this compound and its derivatives, ensuring the purity and identity of the synthesized compound.

Characteristic Functional Group Frequencies (e.g., nitro group, benzofuran ring)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its core components: the nitro group, the benzofuran ring, and the methyl group.

The nitro group (-NO₂) attached to the aromatic ring gives rise to two prominent stretching vibrations: a strong asymmetric stretching band typically observed in the 1550-1500 cm⁻¹ region and a symmetric stretching band of medium intensity found between 1355-1315 cm⁻¹.

The benzofuran ring system displays a series of characteristic vibrations. Aromatic C=C stretching vibrations within the fused rings typically appear in the 1600-1450 cm⁻¹ range. The C-O-C stretching of the furan portion of the ring system results in a strong, characteristic band, often near 1250 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring. researchgate.net

The methyl group (-CH₃) contributes to C-H stretching vibrations in the 3000-2850 cm⁻¹ region and characteristic bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. researchgate.net Theoretical studies on related molecules like 4-chloro-7-nitrobenzofurazan (B127121) have utilized Density Functional Theory (DFT) to calculate and assign vibrational frequencies, a method that could be similarly applied to this compound for a precise assignment of its spectral bands. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Symmetric Stretch | 1355 - 1315 | Medium | |

| Benzofuran Ring | Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| Furan C-O-C Stretch | ~1250 | Strong | |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | |

| Methyl (-CH₃) | C-H Stretch | 3000 - 2850 | Medium |

| C-H Bend | ~1450 and ~1375 | Medium |

Conformational Analysis via Vibrational Modes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational variable is the orientation of the nitro group relative to the plane of the benzofuran ring. While the barrier to rotation is generally low, different conformers can exist as minima on the potential energy surface.

Vibrational spectroscopy, particularly in the low-frequency (far-IR and Raman) region, is sensitive to these subtle structural differences. Torsional modes, which correspond to the twisting of the nitro group, are typically found at low wavenumbers. Computational chemistry, specifically through DFT calculations, is a powerful tool for this type of analysis. researchgate.net By calculating the vibrational frequencies for different stable conformers, a theoretical spectrum for each can be generated. acs.org Comparison of these theoretical spectra with high-resolution experimental vibrational data can allow for the identification of the dominant conformer in a given state (gas, liquid, or solid). Such computational studies have been performed on related nitroaromatic heterocyclic compounds to elucidate their structural and vibrational properties. researchgate.net

Electronic Spectroscopy (UV-Vis and Fluorescence)

Ultraviolet-Visible Absorption Properties and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its conjugated π-system. The spectrum is expected to show distinct absorption bands in the ultraviolet and visible regions. These transitions primarily arise from the promotion of electrons from occupied molecular orbitals to unoccupied ones.

The main absorption bands are typically due to π → π* transitions within the aromatic benzofuran system. The presence of the electron-withdrawing nitro group and the electron-donating nature of the fused furan ring can lead to an intramolecular charge transfer (ICT) transition. This ICT character results from the promotion of an electron from the highest occupied molecular orbital (HOMO), which is often localized on the electron-rich benzofuran moiety, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the electron-deficient nitrobenzene (B124822) portion of the molecule. mdpi.com This HOMO-LUMO transition often corresponds to the longest wavelength absorption band. mdpi.com

Studies on analogous nitrobenzofurazan derivatives show strong absorption bands in the 430-480 nm range, which are attributed to these ICT transitions. horiba.com Similar characteristics are expected for this compound, with the exact position and intensity of the absorption maxima (λmax) being influenced by solvent polarity.

Table 2: Expected Electronic Absorption Properties for this compound

| Wavelength Range | Type of Transition | Orbitals Involved (Tentative) |

| Shorter Wavelength (UV) | π → π | π (Benzofuran) → π (Benzofuran) |

| Longer Wavelength (UV/Vis) | Intramolecular Charge Transfer (ICT) | HOMO → LUMO |

Fluorescence Characteristics and Quantum Yields of Derivatives

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed. nih.gov

Nitroaromatic compounds, including this compound, often exhibit very low to negligible fluorescence. The nitro group is a well-known fluorescence quencher, as it promotes efficient non-radiative decay pathways, such as intersystem crossing from the excited singlet state to a triplet state, which then deactivates without emitting light.

However, derivatives of the benzofuran and particularly the related benzofurazan (B1196253) systems can be highly fluorescent. For example, substituting the nitro group with a strong electron-donating group, such as an amine, can lead to derivatives with significant fluorescence and large Stokes shifts (the difference between the absorption and emission maxima). horiba.com The fluorescence quantum yield is highly sensitive to the molecular structure and the surrounding environment. While the parent this compound is expected to be a poor fluorophore, its chemical scaffold can be modified to produce derivatives with useful fluorescent properties for applications in sensing and imaging. horiba.com The determination of quantum yields is typically performed using a comparative method with a well-characterized fluorescent standard. nih.gov

Crystallographic Analysis (X-ray Diffraction)

Single Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and configuration.

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the crystallographic literature. A successful crystallographic analysis would confirm the planarity of the benzofuran ring system and determine the precise geometry and orientation of the methyl and nitro substituents relative to the ring. Furthermore, it would provide insight into the intermolecular interactions that govern the packing of molecules in the crystal lattice, such as π-π stacking or other non-covalent interactions. Such data is invaluable for understanding structure-property relationships and for validating the results of theoretical calculations.

Table 3: Crystallographic Data for this compound (Hypothetical)

| Parameter | Value |

| Crystal System | Not Reported |

| Space Group | Not Reported |

| a (Å) | Not Reported |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | Not Reported |

| β (°) | Not Reported |

| γ (°) | Not Reported |

| Volume (ų) | Not Reported |

| Z | Not Reported |

Analysis of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions, which collectively determine the stability and physical properties of the crystalline material. In the case of this compound and its derivatives, the interplay of hydrogen bonds, π-π stacking, and other weak interactions is crucial in defining the supramolecular architecture. While a specific crystallographic study for this compound is not available in the reviewed literature, analysis of closely related structures, such as other benzofuran and nitrobenzene derivatives, provides significant insight into the expected intermolecular interactions governing its crystal packing.

Key intermolecular forces anticipated to play a role in the crystal structure of this compound include C—H⋯O hydrogen bonds, π-π stacking interactions, and potentially other weak interactions like C—H⋯π contacts. The nitro group, being a strong electron-withdrawing group and a potent hydrogen bond acceptor, is expected to be a key participant in these interactions. Similarly, the benzofuran ring system provides an extended π-system that can engage in stacking interactions.

Furthermore, π-π stacking interactions are a common feature in the crystal structures of aromatic compounds. nih.gov In derivatives of benzofuran, offset or slipped π-π stacking between the furan and benzene rings of adjacent molecules is often observed. researchgate.net The centroid-to-centroid distance and the interplanar distance are key parameters characterizing these interactions. The presence of both an electron-rich benzofuran ring and a potentially electron-deficient nitro-substituted ring system in neighboring molecules could facilitate these stabilizing interactions.

The crystal packing in derivatives can also be influenced by the nature and position of substituent groups. rsc.org For example, the methyl group in this compound can participate in weak C—H⋯O or C—H⋯π interactions, further stabilizing the crystal lattice. nih.gov The interplay between these various non-covalent forces leads to the formation of complex three-dimensional supramolecular networks. nih.gov

To illustrate the nature of these interactions, data from related structures is presented below. It is important to note that these values are for analogous compounds and serve as a predictive guide for the interactions that may be present in the crystal structure of this compound.

Table 1: Examples of Intermolecular Interaction Geometries in Related Benzofuran and Nitro-Aromatic Derivatives

| Interaction Type | Donor (D) | Acceptor (A) | D⋯A Distance (Å) | D—H⋯A Angle (°) | Compound Reference |

| C—H⋯O | C | O (nitro/carbonyl) | 2.8 - 3.5 | 120 - 170 | Carbazole derivatives nih.gov |

| C—H⋯π | C—H | Centroid of aromatic ring | 3.2 - 3.8 | 130 - 160 | Benzofuran derivatives nih.gov |

| π-π stacking | Centroid of aromatic ring | Centroid of aromatic ring | 3.4 - 3.8 | - | Carbazole derivatives nih.gov |

The crystal packing is a result of a delicate balance of these attractive forces, and even subtle changes in molecular structure can lead to different packing arrangements, a phenomenon known as polymorphism. nih.gov The study of these intermolecular interactions is therefore fundamental to understanding and predicting the solid-state properties of this compound and its derivatives.

Computational and Theoretical Investigations of 3 Methyl 7 Nitrobenzofuran Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Optimization of Molecular Geometries and Electronic Structures

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For molecules analogous to 3-Methyl-7-nitrobenzofuran, such as 4-chloro-7-nitrobenzofurazan (B127121), DFT methods like B3LYP combined with a basis set such as 6-311++G(d,p) are employed to calculate the ground-state molecular geometry and harmonic vibrational frequencies researchgate.net. This process determines key structural parameters like bond lengths and angles. For instance, in substituted benzenes, the introduction of a nitro group can reduce the electron density at the ring's carbon atoms, influencing C-H bond lengths researchgate.net. The optimization process provides the foundational data upon which all other computational analyses are built.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Energy

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In studies of nitrobenzofurazan derivatives, Time-Dependent DFT (TD-DFT) calculations are used to determine the HOMO and LUMO energies, which show that charge transfer occurs within the molecule researchgate.net. A smaller HOMO-LUMO gap generally implies higher reactivity. For a series of para-substituted nitrobenzofurazans, the energy band gaps were estimated both experimentally and through DFT calculations, showing a strong correlation between the two methods researchgate.net. These calculations are essential for predicting the electronic absorption spectra and understanding electronic transitions, which are often of a π → π* type for these aromatic systems acs.org.

Table 1: Illustrative Frontier Orbital Energies for Analogous Nitroaromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| NBD-S1 | - | - | - |

| NBD-S2 | - | - | - |

| NBD-S3 | - | - | - |

| NBD-S4 | - | - | - |

Note: Specific values for this compound are not available. This table structure is representative of data from studies on nitrobenzofurazan-sulfide derivatives. acs.org

Reactivity and Selectivity Prediction

Computational methods can predict how and where a molecule is likely to react. This is achieved through the calculation of various reactivity descriptors derived from DFT.

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Indices

Conceptual DFT provides a framework to quantify global reactivity trends using indices derived from the molecule's electronic structure. These indices include electrophilicity (ω), nucleophilicity (N), and chemical hardness (η).

Chemical Hardness (η): Defined as half the difference between the LUMO and HOMO energies, it measures the resistance to change in electron distribution.

Electronic Chemical Potential (μ): Calculated from the average of the HOMO and LUMO energies, it relates to the "escaping tendency" of electrons.

Electrophilicity Index (ω): Calculated as ω = μ²/2η, this index quantifies the ability of a molecule to accept electrons. A higher electrophilicity value indicates a better electrophile acs.org.

For nitrobenzofurazan-sulfide derivatives, these parameters have been calculated to understand their reactivity. A molecule with a high electrophilicity index is considered a strong electrophile, while one with a low index is a better nucleophile acs.org.

Table 2: Representative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Chemical Potential | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity | ω = μ² / 2η | Electron-accepting capacity |

These formulas are used to calculate reactivity indices for various molecules, including analogs of this compound. acs.org

Reaction Pathway Modeling

Computational chemistry can also be used to model the entire course of a chemical reaction, from reactants to products. This involves locating transition state (TS) structures and calculating the activation energies associated with different possible reaction pathways. By comparing the energy barriers of various pathways, chemists can predict which products are most likely to form and under what conditions.

For complex reactions, such as cycloadditions involving nitro-substituted compounds, DFT calculations can explore the reaction paths in detail. This modeling helps to determine whether a reaction proceeds through a concerted or stepwise mechanism and explains the observed stereoselectivity and regioselectivity. While no specific reaction pathway modeling for this compound is available, this methodology is a standard and powerful tool for understanding the reaction mechanisms of nitroaromatic compounds.

Transition State Localization and Energy Barrier Calculations

The study of chemical reactions at a molecular level involves the characterization of potential energy surfaces, where reactants, transition states, and products are located as stationary points. Transition state (TS) localization and the calculation of the associated energy barrier (activation energy) are crucial for understanding reaction kinetics and mechanisms.

For reactions involving nitrobenzofuran derivatives, such as cycloadditions, density functional theory (DFT) is a commonly employed method. Theoretical studies on the [3+2] cycloaddition reactions of related nitro-compounds show that these processes often occur via a one-step mechanism through asynchronous transition states. mdpi.comyoutube.com Although specific energy barrier calculations for this compound were not found, studies on similar systems reveal key details. For instance, in the reaction between benzonitrile N-oxide and β-phosphoryl nitroethene, DFT calculations were used to locate the transition states for different regioisomeric pathways. mdpi.com These calculations help determine which product is kinetically favored by identifying the path with the lower activation energy. The presence of substituents, such as the methyl and nitro groups on the benzofuran (B130515) ring, is expected to significantly influence the energy barriers by altering the electronic properties of the molecule.

Solvent Effects on Reaction Mechanisms

The surrounding solvent can dramatically influence reaction pathways and energetics. Computational models can account for these effects, providing a more accurate picture of reactivity in solution. The polarizable continuum model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous dielectric medium. mdpi.comqu.edu.qa This approach is effective for modeling the bulk electrostatic effects of the solvent on the solute's electronic structure.

Studies on nitro-substituted aromatic compounds and their reactions demonstrate the importance of including solvent effects in calculations. For example, DFT calculations on the hydrodeoxygenation of dibenzofuran, a related heterocyclic compound, showed that using water as a solvent significantly impacted the Gibbs free energy change for certain reaction steps compared to gas-phase calculations. nih.gov In the context of cycloaddition reactions involving nitroalkenes, the PCM model has been used to simulate the influence of solvents like toluene, showing that while the fundamental one-step mechanism may not change, the polarity of the transition structures can be affected. mdpi.com For this compound, the polarity of the nitro group suggests that its reactivity, particularly in polar reactions, would be sensitive to the solvent environment. TD-DFT calculations on other nitro-substituted coumarins have shown that spectral properties are highly dependent on solvent polarity, which is attributed to the stabilization of the ground state in more polar solvents. qu.edu.qa

Advanced Computational Techniques

Beyond reaction mechanisms, a suite of advanced computational techniques can be used to probe the detailed electronic structure, bonding, and dynamic behavior of molecules like this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density. QTAIM can identify and characterize both covalent bonds and weaker noncovalent interactions by locating bond critical points (BCPs) in the electron density.

While a specific QTAIM analysis of this compound is not available, studies on other nitrobenzofuran and nitrobenzofurazan derivatives illustrate its utility. uj.ac.zanih.govresearchgate.netnih.gov In a study of 7-acetyl-2-aryl-5-nitrobenzofurans, DFT and QTAIM calculations were used to examine intramolecular interactions. uj.ac.za Similarly, for 4-morpholino-7-nitrobenzofurazan, QTAIM was employed to assess the reactivity and complexation ability with various metal cations by analyzing the topological parameters at the BCPs. nih.govresearchgate.net These analyses provide quantitative data on the nature of chemical bonds. For nitrobenzofurazan-sulfide derivatives, QTAIM helped identify and categorize various noncovalent interactions, such as N–H and N–O interactions, which are responsible for their stability. nih.gov

Below is a representative table of QTAIM topological parameters for noncovalent interactions found in a related nitrobenzofurazan-sulfide compound, illustrating the type of data generated.

| Interaction Type | Electron Density ρ(r) (a.u.) | Laplacian of Electron Density ∇²ρ(r) (a.u.) | Total Energy Density H(r) (a.u.) |

| N-O | 0.0152 | 0.0612 | 0.0003 |

| N-H | 0.0101 | 0.0398 | -0.0003 |

| O-H | 0.0065 | 0.0271 | 0.0001 |

| C-H | 0.0051 | 0.0187 | 0.0001 |

This table is interactive. Data is illustrative and based on findings for NBD-S derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility, accessible shapes (conformers), and dynamic processes.

MD simulations have been applied to various benzofuran derivatives to understand their interactions with biological targets. nih.govresearchgate.net For example, 250-nanosecond MD simulations were used to assess the binding stability and flexibility of novel benzofuran-1,3,4-oxadiazole inhibitors within the active site of a target enzyme. nih.gov The root-mean-square fluctuations (RMSF) of amino acid residues were analyzed to determine the flexibility of the protein-ligand complex. While no specific MD studies on the conformational landscape of isolated this compound were identified, this technique would be invaluable for understanding its flexibility, particularly the rotational freedom of the nitro and methyl groups, and how its shape changes over time in different environments.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for computing the properties of electronically excited states. chemrxiv.org It is widely used to predict UV-visible absorption spectra, fluorescence, and other photophysical properties. The method calculates vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry.

The table below presents computed electronic properties for a series of nitrobenzofurazan-sulfide derivatives, showcasing typical data obtained from DFT and TD-DFT studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) | Max. Absorption λ_max (nm) | Oscillator Strength (f) |

| NBD-S₁ | -6.012 | -2.694 | 3.318 | 409 | 0.279 |

| NBD-S₂ | -6.150 | -2.803 | 3.347 | 410 | 0.294 |

| NBD-S₃ | -6.068 | -2.721 | 3.347 | 411 | 0.282 |

| NBD-S₄ | -6.231 | -2.857 | 3.374 | 415 | 0.311 |

This table is interactive. Data is from a study on nitrobenzofurazan-sulfide derivatives (NBD-Sᵢ) in methanol (B129727). acs.org

Exploration of Derivatization and Scaffold Modification of Nitrobenzofurans

Functional Group Transformations on 3-Methyl-7-nitrobenzofuran

The functional groups present on the this compound core, namely the nitro group and the methyl group, serve as primary handles for a variety of chemical modifications. These transformations are crucial for modulating the electronic properties, solubility, and biological activity of the parent molecule.

Reduction of Nitro Group to Amino Functionality

The reduction of the nitro group to an amino functionality is a fundamental transformation that dramatically alters the electronic and chemical nature of the benzofuran (B130515) ring. This conversion transforms the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a nucleophile or a directing group for further reactions.

Several established methods for the reduction of aromatic nitro compounds can be applied to this compound. commonorganicchemistry.com A common and effective method involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid. researchgate.netacs.orgcommonorganicchemistry.com This method is generally high-yielding and tolerates a range of other functional groups.

Alternatively, catalytic hydrogenation offers a cleaner and often milder approach. nih.govrsc.orgnih.govyoutube.comyoutube.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are typically employed under a hydrogen atmosphere. commonorganicchemistry.com The choice of catalyst and reaction conditions can be optimized to achieve high yields of the corresponding 7-amino-3-methylbenzofuran while minimizing side reactions.

Table 1: Potential Methods for the Reduction of this compound

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol/HCl | Reflux | 7-Amino-3-methylbenzofuran |

| H₂, Pd/C | Ethanol or Methanol (B129727) | Room Temperature, 1 atm | 7-Amino-3-methylbenzofuran |

| H₂, Raney Ni | Ethanol | Room Temperature, 1 atm | 7-Amino-3-methylbenzofuran |

Further Derivatization of Amino-Benzofurans (e.g., acylation)

The resulting 7-amino-3-methylbenzofuran is a versatile intermediate for a wide array of derivatizations. The amino group can readily undergo acylation reactions with various acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding amides. simply.scienceyoutube.comsavemyexams.comallen.intuttee.co This acylation serves not only to introduce a diverse range of substituents but also to potentially enhance the biological activity or modify the physicochemical properties of the molecule.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. youtube.com This straightforward reaction allows for the introduction of various acyl groups, from simple alkyl and aryl chains to more complex heterocyclic moieties.

Table 2: Representative Acylation Reactions of 7-Amino-3-methylbenzofuran

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Pyridine | Dichloromethane | N-(3-Methylbenzofuran-7-yl)acetamide |

| Benzoyl chloride | Triethylamine | Dichloromethane | N-(3-Methylbenzofuran-7-yl)benzamide |

Modifications at the Methyl Group (e.g., oxidation, halogenation)

The methyl group at the 3-position of the benzofuran ring provides another site for functionalization. While less reactive than the nitro group, it can undergo transformations under specific conditions.

Oxidation: The methyl group can potentially be oxidized to a formyl group or a carboxylic acid. nih.govresearchgate.netresearchgate.netnih.govgoogle.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under vigorous conditions, could lead to the formation of 7-nitrobenzofuran-3-carboxylic acid. Milder, more selective methods, potentially involving catalytic aerobic oxidation, might allow for the isolation of the intermediate aldehyde, 7-nitrobenzofuran-3-carbaldehyde. nih.gov

Halogenation: Free-radical halogenation is a common method for the functionalization of benzylic positions. wikipedia.orglibretexts.orglscollege.ac.inlibretexts.orgyoutube.com In the presence of a radical initiator, such as N-bromosuccinimide (NBS) and light or a radical initiator like AIBN, the methyl group of this compound could be brominated to yield 3-(bromomethyl)-7-nitrobenzofuran. This halogenated derivative can then serve as a precursor for further nucleophilic substitution reactions.

Synthesis of Polycyclic Systems Incorporating Nitrobenzofuran Moieties

The activated nature of the nitrobenzofuran scaffold makes it an excellent dienophile or dipolarophile in cycloaddition reactions, providing a powerful strategy for the construction of complex, fused polycyclic systems.

Construction of Fused Heterocycles (e.g., tetrahydrofurobenzofurans, benzofuroindolones, tropanes)

Dearomative cycloaddition reactions of nitrobenzofurans have emerged as a robust method for synthesizing intricate polycyclic structures. While much of the research has focused on 2-nitrobenzofurans, the principles can be extended to 3-nitrobenzofuran (B1626731) derivatives.

Tetrahydrofurobenzofurans: The synthesis of tetrahydrofurobenzofurans can be envisioned through a [3+2] cycloaddition reaction between this compound and a suitable three-atom component. Although direct examples with 3-nitrobenzofurans are scarce, analogous reactions with 2-nitrobenzofurans suggest the feasibility of this approach.

Benzofuroindolones: A notable application of dearomative cycloadditions is the synthesis of benzofuro[3,2-b]indol-3-one derivatives. nih.gov This has been achieved through a (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines. It is plausible that this compound could participate in a similar transformation, leading to a novel class of substituted benzofuroindolones.

Tropanes: The synthesis of tropane (B1204802) scaffolds typically involves cycloaddition reactions with suitable precursors. au.dknih.govresearchgate.netresearchgate.netbris.ac.uk While direct synthesis from nitrobenzofurans is not well-documented, a potential strategy could involve a multi-step sequence where the nitrobenzofuran is first transformed into a suitable diene or dipolarophile for a subsequent cycloaddition reaction to construct the characteristic 8-azabicyclo[3.2.1]octane core.

Diastereoselective and Enantioselective Derivatization

The construction of polycyclic systems often generates multiple stereocenters. Controlling the stereochemical outcome of these reactions is a major focus in modern organic synthesis.

Diastereoselective Derivatization: In the context of cycloaddition reactions, the facial selectivity of the approach of the reacting partners determines the diastereomeric outcome. The substituents on both the nitrobenzofuran and the reaction partner can influence this selectivity through steric and electronic effects. For instance, in the synthesis of benzofuro[3,2-b]indol-3-ones from 2-nitrobenzofurans, high diastereoselectivity has been observed. nih.gov It is anticipated that cycloadditions involving this compound could also proceed with a degree of diastereocontrol.

Enantioselective Derivatization: Achieving enantioselectivity requires the use of chiral catalysts or auxiliaries. Numerous studies have demonstrated the successful use of chiral ligands in metal-catalyzed dearomative cycloadditions of 2-nitrobenzofurans to afford enantioenriched polycyclic products. acs.orgnih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgmdpi.comepa.govproquest.comacs.org Chiral organocatalysts have also proven effective in promoting such transformations. These methodologies could potentially be adapted for reactions involving this compound, opening avenues to chiral, complex molecules derived from this scaffold.

Table 3: Examples of Analogous Enantioselective Dearomative Cycloadditions of 2-Nitrobenzofurans

| Reaction Type | Catalyst/Ligand | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Chiral Bis(oxazoline)/Zn(OTf)₂ | Spirooxindoles | Excellent dr and ee | acs.org |

| [4+2] Cyclization | Chiral Squaramide | Benzofuran-fused N-Heterocycles | >20:1 dr, up to 99% ee | acs.orgnih.govacs.org |

Strategic Role of Nitrobenzofurans as Building Blocks

Nitrobenzofurans, and specifically this compound, represent a class of heterocyclic compounds with significant strategic importance in synthetic organic and medicinal chemistry. Their value as building blocks stems from the versatile reactivity of the benzofuran scaffold and the chemical utility of the nitro group, which can be readily transformed into other functional groups, thereby enabling the synthesis of a diverse array of more complex molecules. The strategic positioning of the methyl and nitro groups on the benzofuran core provides a unique template for derivatization and scaffold modification, leading to the development of novel compounds with potential pharmacological activities.

The primary strategic application of this compound in derivatization lies in the chemical manipulation of the nitro group. The electron-withdrawing nature of the nitro group influences the reactivity of the entire benzofuran system, but its most direct role is as a precursor to a 7-amino functionality. This transformation is typically achieved through reduction reactions, which are often high-yielding and can be accomplished using various reagents, such as hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst. The resulting 7-amino-3-methylbenzofuran is a key intermediate, as the amino group serves as a versatile handle for a wide range of subsequent chemical modifications.

Once the 7-amino-3-methylbenzofuran scaffold is obtained, it can be subjected to numerous derivatization reactions to explore the structure-activity relationships of the resulting compounds. For instance, the amino group can readily react with various acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in medicinal chemistry for introducing diverse substituents that can modulate the physicochemical and biological properties of the parent molecule, such as solubility, metabolic stability, and target binding affinity.

A common derivatization strategy involves the reaction of the 7-amino group with different sulfonyl chlorides in the presence of a base like triethylamine. This approach allows for the introduction of a wide variety of aryl and heteroaryl sulfonyl moieties, leading to the synthesis of a library of novel sulfonamide derivatives. The nature of the substituent on the sulfonyl chloride can be systematically varied to probe the effects of electronic and steric factors on the biological activity of the final compounds.

The following table illustrates the derivatization of the 7-amino-3-methylbenzofuran scaffold with various sulfonyl chlorides, a strategy adapted from related benzofuran chemistries.

| Derivative | R Group (from R-SO2Cl) | Resulting Moiety |

|---|---|---|

| 1 | Phenyl | Benzenesulfonamide |

| 2 | 4-Methylphenyl (p-tolyl) | 4-Methylbenzenesulfonamide |

| 3 | 4-Methoxyphenyl | 4-Methoxybenzenesulfonamide |

| 4 | 4-Chlorophenyl | 4-Chlorobenzenesulfonamide |

| 5 | Thiophen-2-yl | Thiophene-2-sulfonamide |

In addition to derivatization at the 7-position, the benzofuran scaffold itself can be further modified. While the 3-methyl group provides a fixed substitution pattern, other positions on the benzofuran ring could potentially be functionalized, although this is often more challenging once the core is assembled. The true strategic value of this compound as a building block is most effectively realized through the sequential transformation of the nitro group and subsequent diversification at the resulting amino functionality. This approach allows for the systematic exploration of the chemical space around the benzofuran core, facilitating the development of new chemical entities with tailored properties.

The research findings on related nitrobenzofuran derivatives underscore the robustness of this synthetic strategy. For example, in the synthesis of novel benzo[b]furan derivatives, the reduction of a nitro group at the 7-position of a 5-methylbenzofuran (B96412) scaffold was a key step, followed by the successful synthesis of a series of sulfonamide derivatives with demonstrated biological activity. researchgate.net This highlights the reliability of the nitro-to-amino transformation as a gateway for introducing molecular diversity.

The following table summarizes the key transformations and the strategic role of the functional groups in the derivatization of the this compound scaffold.

| Starting Material | Key Transformation | Intermediate | Subsequent Derivatization | Strategic Role of Functional Group |

|---|---|---|---|---|

| This compound | Nitro group reduction | 7-Amino-3-methylbenzofuran | Acylation, Sulfonylation | The nitro group serves as a masked amino group, enabling a two-step functionalization strategy. The resulting amino group acts as a versatile point of attachment for diverse chemical moieties. |

Applications in Chemical Science Strictly Non Biological/non Clinical

Materials Science Applications

Development of Chiral Scaffolds for Asymmetric Catalysis

While direct applications of 3-Methyl-7-nitrobenzofuran in the synthesis of chiral ligands for asymmetric catalysis are not extensively documented in publicly available research, the broader class of nitrobenzofuran derivatives has emerged as valuable building blocks in the construction of complex chiral molecular architectures. Research in this area demonstrates the utility of the nitrobenzofuran scaffold as a substrate in asymmetric transformations, leading to the development of enantiomerically enriched polycyclic compounds. These products, with their well-defined three-dimensional structures, can be considered chiral scaffolds for further synthetic applications.

One notable approach involves the organocatalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans with 5H-thiazol-4-ones. rsc.org This reaction, facilitated by a chiral dipeptide-based squaramide catalyst, successfully constructs dihydrobenzofuran-bridged polycyclic skeletons. rsc.org The resulting molecules feature four contiguous stereocenters, including three quaternary stereogenic centers, and are obtained with excellent diastereoselectivities and high enantioselectivities. rsc.org This method highlights how the inherent reactivity of the nitrobenzofuran ring can be harnessed to generate significant molecular complexity in a stereocontrolled manner.

Another significant strategy is the enantioselective dearomatization of 2-nitrobenzofurans through an organocatalyzed one-step Michael addition. rsc.org This process provides access to a variety of structurally diverse 3,3'-disubstituted oxindoles, which incorporate both 3-pyrrolyl-substituted-oxindole and 2,3-dihydrobenzofuran (B1216630) motifs. rsc.org The reaction proceeds with excellent stereochemical control, demonstrating the potential of nitrobenzofurans as precursors to valuable chiral heterocyclic scaffolds. rsc.org

Furthermore, a patented method describes the synthesis of chiral hydrogenated benzofurans via a [3+2] cycloaddition dearomatization reaction. google.com This process utilizes a nitro-substituted benzofuran (B130515) and an imine ylide as starting materials in the presence of a copper catalyst and a chiral phosphine (B1218219) ligand, specifically (S,Sp)-Phosferrox. google.com The resulting products contain four chiral centers and are formed with high chemoselectivity, diastereoselectivity, and enantioselectivity. google.com This example underscores the role of nitro-substituted benzofurans in asymmetric reactions that generate intricate chiral frameworks.

The research in this field indicates that while nitrobenzofurans may not be common precursors for the chiral ligands themselves, their functionalized ring system is an effective electrophile and dienophile in various asymmetric reactions. The electron-withdrawing nature of the nitro group activates the benzofuran system towards nucleophilic attack and cycloaddition reactions, making it a versatile component in the synthesis of chiral molecules.

The following table summarizes the key findings from the discussed research on the use of nitrobenzofurans in developing chiral structures.

| Reaction Type | Reactants | Catalyst/Ligand | Key Product Features | Ref |

| [4 + 2] Annulation | 2-Nitrobenzofurans, 5H-thiazol-4-ones | Chiral dipeptide-based squaramide | Dihydrobenzofuran-bridged polycyclics; 4 contiguous stereocenters | rsc.org |

| Michael Addition | 2-Nitrobenzofurans, Pyrroles | Organocatalyst | 3,3'-Disubstituted oxindoles with dihydrobenzofuran motif | rsc.org |

| [3 + 2] Cycloaddition | Nitro-substituted benzofuran, Imine ylide | Cu(MeCN)4ClO4 / (S,Sp)-Phosferrox | Chiral hydrogenated benzofurans; 4 chiral centers | google.com |

Challenges and Future Research Directions in 3 Methyl 7 Nitrobenzofuran Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

A significant challenge in the synthesis of substituted benzofurans, including 3-Methyl-7-nitrobenzofuran, is the reliance on traditional methods that often involve harsh reaction conditions, stoichiometric reagents, and the generation of substantial waste. Future research must prioritize the development of more sustainable and atom-economical synthetic protocols.

Key areas for advancement include:

Catalytic Systems: Exploring novel catalysts, such as earth-abundant metals (e.g., copper, iron) or metal-free catalysts, can lead to more efficient and environmentally benign transformations. rsc.orgorganic-chemistry.org For instance, copper-promoted hydration/annulation reactions and FeCl₃-mediated intramolecular cyclizations represent promising avenues. researchgate.net The use of palladium-on-carbon (Pd/C) catalysts offers a recyclable and cost-effective option for synthesizing benzofuran (B130515) derivatives. eurekalert.org

Green Reaction Conditions: The adoption of greener solvents, such as deep eutectic solvents (DES), and alternative energy sources like visible light or microwave irradiation can significantly reduce the environmental impact. rsc.orgorganic-chemistry.orgquantumzeitgeist.com Photocatalytic activation of oxygen molecules presents a sustainable alternative for synthesizing related benzofuranones. rsc.org

Table 1: Comparison of Synthetic Approaches for Benzofuran Derivatives

| Approach | Catalyst/Reagent | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Traditional Methods | Stoichiometric reagents | Often harsh (high temp., strong acids/bases) | Well-established procedures | Low atom economy, significant waste generation |

| Metal Catalysis | Pd, Cu, Rh, Ni, Fe | Milder conditions, lower catalyst loading | High efficiency, good functional group tolerance azooptics.com | Cost and toxicity of some metals, catalyst recovery |

| Photocatalysis | Lead-free nanocrystals, dyes | Visible light, room temperature | Sustainable, environmentally friendly rsc.org | Scalability, quantum yield optimization |

| Metal-Free Annulation | Iodine(III) reagents, Brønsted acids | Often mild | Avoids toxic metal catalysts rsc.orgresearchgate.net | Substrate scope limitations, reagent stoichiometry |

Discovery of Novel Reactivity Patterns and Selectivities

The electronic properties of this compound, influenced by the electron-donating methyl group and the electron-withdrawing nitro group, suggest a rich and underexplored reactivity profile. Future research should focus on uncovering novel reaction pathways and achieving high levels of selectivity.

Prospective research directions include:

Functionalization: Developing methods for the selective functionalization of both the benzene (B151609) and furan (B31954) rings to create a diverse library of derivatives for biological screening and materials development. mdpi.com

Charge-Accelerated Rearrangements: Investigating reactions that proceed through charge-accelerated sigmatropic rearrangements to enable the synthesis of highly substituted benzofurans that are otherwise difficult to access. mdpi.comaip.org

Heterodienic Behavior: Exploring the potential for the furan ring, activated by the nitro group, to participate in cycloaddition reactions, a reactivity pattern observed in related nitro-activated benzofuroxans.

Advancements in Spectroscopic Characterization for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are indispensable tools for elucidating the intricate details of chemical transformations. researchgate.net

Future efforts should focus on:

In-situ Monitoring: Employing in-situ spectroscopic techniques, such as ReactIR (FT-IR) and process NMR, to monitor reaction progress in real-time. This allows for the identification of transient intermediates and the collection of kinetic data to build a comprehensive mechanistic picture.

Advanced NMR and Mass Spectrometry: Utilizing multidimensional NMR techniques and high-resolution mass spectrometry to unambiguously determine the structure of complex derivatives and identify reaction byproducts. nih.govmdpi.com

Integrated Spectroscopic Approaches: Combining various spectroscopic methods (e.g., UV-Vis, fluorescence, Raman) provides a more complete characterization of the electronic and structural properties of this compound and its derivatives. researchgate.netnih.govresearchgate.net Developments in techniques like single-molecule spectroscopy (SMS) and plasmonic nanospectroscopy offer unprecedented sensitivity for probing molecular behavior. nih.gov

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become a powerful partner to experimental work, enabling the prediction of molecular properties, reaction outcomes, and spectroscopic signatures. nih.gov Integrating these methods more deeply into the study of this compound can accelerate discovery.

Key opportunities include:

DFT Calculations: Using Density Functional Theory (DFT) to model the geometric and electronic structure of reactants, transition states, and products. This can provide insights into reaction barriers, regioselectivity, and the role of catalysts. nih.gov